

Comparative Selectivity Profile of AZ13705339 hemihydrate Against PAK Isoforms

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Compound of Interest

Compound Name: AZ13705339 hemihydrate

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For Immediate Release – This guide provides a detailed comparative analysis of the kinase selectivity profile of **AZ13705339 hemihydrate**, a potent inhibitor of p21-activated kinase 1 (PAK1). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of AZ13705339's performance against various PAK isoforms.

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial regulators of cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1] Isoform-selective inhibition of PAKs is a key objective in the development of targeted therapies, as individual isoforms can have distinct and sometimes opposing biological roles. AZ13705339 has been identified as a highly potent and selective inhibitor of PAK1.[2]

Quantitative Selectivity Profile

The inhibitory activity of AZ13705339 was assessed against multiple PAK isoforms. The compound demonstrates exceptional potency against PAK1 and PAK2, with sub-nanomolar affinity. The selectivity against other PAK isoforms and a broader panel of kinases highlights its specificity.



Kinase Isoform	Measurement Type	Value (nM)
PAK1	IC50	0.33
PAK1	Kd	0.28
PAK2	Kd	0.32
PAK4	IC50	>1000

Table 1: In vitro inhibitory activity of AZ13705339 against PAK isoforms. Data sourced from McCoull et al., 2016.

In a broader kinase panel screening, AZ13705339 demonstrated high selectivity. Out of a panel of numerous kinases, only a few, primarily from the Src family, showed greater than 80% inhibition at a concentration of 100 nM.

Experimental Protocols

The quantitative data presented in this guide was generated using established biochemical assays. The following is a detailed description of the methodologies employed.

PAK1 and PAK4 Enzyme Assays (IC50 Determination)

The enzymatic activity of PAK1 and PAK4 was determined using a mobility shift assay. The assay measures the phosphorylation of a substrate peptide by the respective kinase.

Materials:

- Recombinant human PAK1 or PAK4 enzyme
- Fluorescently labeled substrate peptide
- ATP
- Assay buffer (HEPES, MgCl₂, Brij-35, DTT)
- AZ13705339 hemihydrate serially diluted in DMSO



Stop solution (EDTA)

Procedure:

- The kinase, substrate peptide, and AZ13705339 were pre-incubated in the assay buffer for 60 minutes at room temperature.
- The kinase reaction was initiated by the addition of ATP.
- The reaction was allowed to proceed for a specified time at room temperature.
- The reaction was terminated by the addition of a stop solution containing EDTA.
- The reaction products (phosphorylated and unphosphorylated substrate) were separated by electrophoresis.
- The amount of phosphorylated substrate was quantified by fluorescence detection.
- IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Kinase Binding Affinity Assays (Kd Determination)

The binding affinity (Kd) of AZ13705339 to PAK1 and PAK2 was determined using the DiscoveRx KINOMEscan™ competition binding assay. This assay measures the ability of a compound to displace a ligand from the active site of the kinase.

Methodology:

- An active site-directed ligand is immobilized on a solid support.
- The kinase of interest is incubated with the immobilized ligand and the test compound (AZ13705339).
- The amount of kinase bound to the solid support is quantified.
- The Kd value is determined from the concentration of the test compound that results in 50% displacement of the kinase from the immobilized ligand.



Signaling Pathway and Experimental Workflow

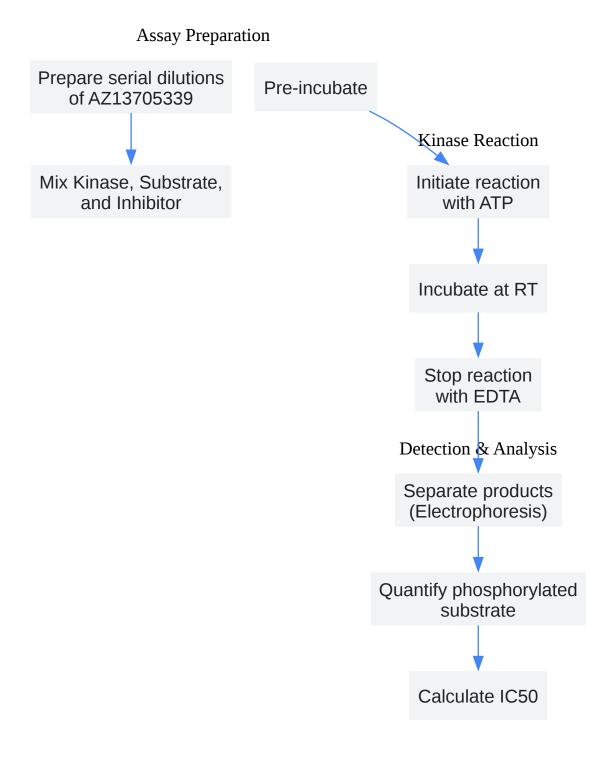
The following diagrams illustrate the general signaling pathway of Group I PAKs and the experimental workflow for determining kinase inhibition.



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Caption: Simplified signaling pathway of Group I PAK activation and inhibition.





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Caption: Experimental workflow for determining kinase inhibition via a mobility shift assay.



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